1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic structure known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 1-methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the N4-(2-methylphenyl) group: This can be accomplished through nucleophilic substitution reactions.
Incorporation of the N6-[2-(morpholin-4-yl)ethyl] group: This step typically involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 4-(4-(1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)morpholine
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidine core and the combination of substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H25N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-methyl-4-N-(2-methylphenyl)-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)22-17-15-13-21-25(2)18(15)24-19(23-17)20-7-8-26-9-11-27-12-10-26/h3-6,13H,7-12H2,1-2H3,(H2,20,22,23,24) |
InChI Key |
KIAIGXXPMDYVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C |
Origin of Product |
United States |
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